2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549006-71-3
VCID: VC11847457
InChI: InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549006-71-3

Cat. No.: VC11847457

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549006-71-3

Specification

CAS No. 2549006-71-3
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
Standard InChI Key NFRQXKZQTIFNMC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key regions:

  • Imidazo[1,2-b]pyridazine core: A fused bicyclic system with nitrogen atoms at positions 1, 2, and 3, providing a planar aromatic scaffold conducive to π-π stacking interactions with biological targets .

  • tert-Butyl substituent: Positioned at C2, this bulky alkyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

  • 4-Methoxyphenyl carboxamide: The N-(4-methoxyphenyl) group at C6 introduces hydrogen-bonding capabilities via the carboxamide and methoxy functionalities, critical for target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight324.4 g/mol
IUPAC Name2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
logP3.22
Hydrogen Bond Acceptors8

Synthesis and Reactivity

Synthetic Pathways

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step strategies:

  • Core Formation: Cyclocondensation of 3-aminopyridazine with α-haloketones or aldehydes under acidic conditions . For this compound, 6-fluoroimidazo[1,2-b]pyridazine serves as a starting material, undergoing palladium-catalyzed C-H activation for introducing the tert-butyl group .

  • Carboxamide Functionalization: Coupling the C6 position with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .

Chemical Reactivity

  • Nucleophilic Substitution: The carboxamide group participates in acyl transfer reactions, enabling derivatization for structure-activity relationship (SAR) studies .

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-b]pyridazine core undergoes halogenation or nitration at C3 or C7 positions .

Pharmacological Activities

Kinase Inhibition

Imidazo[1,2-b]pyridazines are recognized as pan-Janus kinase (JAK) inhibitors, with demonstrated efficacy in autoimmune and inflammatory diseases . While direct data for this compound is limited, structural analogs exhibit IC50_{50} values <100 nM against JAK1/2/3, suggesting potential utility in rheumatoid arthritis and psoriasis .

Neurodegenerative Disease Applications

Imidazo[1,2-b]pyridazines with dimethylaminophenyl substituents show high affinity for β-amyloid plaques (Ki_i = 11 nM), positioning them as candidates for positron emission tomography (PET) tracers in Alzheimer’s disease . The tert-butyl group in this compound could reduce nonspecific binding, improving diagnostic specificity .

Applications in Drug Development

Oncology

Compounds with the imidazo[1,2-b]pyridazine scaffold inhibit Trk kinases, which are implicated in tumor proliferation . For example, patent CA2738026C describes analogs with nanomolar potency against TrkA/B/C, highlighting potential for neuroblastoma therapy .

Agricultural Chemistry

Derivatives of this scaffold are utilized in agrochemicals for pest control, leveraging their stability under environmental conditions . The methoxyphenyl group may enhance soil adsorption, prolonging efficacy .

Comparative Analysis with Structural Analogs

Table 2: Activity Profiles of Related Compounds

CompoundSubstituentsBiological ActivitySource
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineC2: dimethylaminophenyl; C6: methylthioAβ plaque binding (Ki_i = 11 nM)
N-(4-methoxyphenyl)-imidazo[1,2-b]pyridazineC6: 4-methoxyphenyl carboxamideAntimicrobial (MIC = 6.25 μg/mL)
3-Bromo-imidazo[1,2-b]pyridazineC3: bromineEnzyme inhibition (IC50_{50} = 50 nM)

Future Directions and Challenges

Optimization Strategies

  • Bioavailability Enhancement: Introducing polar groups (e.g., hydroxyl) to balance logP without compromising target affinity .

  • Selectivity Profiling: Screening against kinase panels to minimize off-target effects .

Clinical Translation

  • Toxicology Studies: Acute and chronic toxicity assessments in preclinical models to establish safety margins .

  • Formulation Development: Nanoencapsulation to improve solubility and pharmacokinetics .

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